

Application Note: 1-Adamantyl(amino)acetic Acid as a Chiral Building Block

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Compound of Interest

Compound Name: 2-(Adamantan-1-yl)-2-aminoacetic acid

CAS No.: 60256-21-5

Cat. No.: B1351629

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Introduction: The Strategic Value of the Adamantyl Moiety in Chiral Drug Design

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The incorporation of unique structural motifs is a key strategy in this endeavor, and among these, the adamantyl group has emerged as a particularly valuable component.^{[1][2]} Its rigid, lipophilic, and three-dimensional cage-like structure can significantly enhance the metabolic stability, bioavailability, and binding affinity of a drug molecule.^[1] When this bulky scaffold is appended to a chiral α -amino acid, the resultant building block, 1-adamantyl(amino)acetic acid, offers a powerful tool for the synthesis of complex and stereochemically defined active pharmaceutical ingredients (APIs).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-adamantyl(amino)acetic acid as a chiral building block. We will delve into its synthesis, physicochemical properties, and critically, the methodologies for obtaining the enantiomerically pure forms essential for stereospecific drug action. The primary focus will be on its application in the synthesis of Dipeptidyl Peptidase-4

(DPP-4) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[2]
[3]

Physicochemical Properties of 1-Adamantyl(amino)acetic Acid

A thorough understanding of the physical and chemical characteristics of 1-adamantyl(amino)acetic acid is fundamental to its successful application in synthesis. The table below summarizes its key properties.

| Property | Value | Source |
|------------------------------|--|--------|
| Molecular Formula | C ₁₂ H ₁₉ NO ₂ | [4] |
| Molecular Weight | 209.28 g/mol | [4] |
| Appearance | Solid | [4] |
| CAS Number (HCl salt) | 16091-96-6 | [5] |
| Molecular Formula (HCl salt) | C ₁₂ H ₁₉ NO ₂ ·HCl | [5] |
| Molecular Weight (HCl salt) | 245.75 g/mol | [5] |
| Storage Temperature | 2°C - 8°C | [5] |

Synthesis of Racemic 1-Adamantyl(amino)acetic Acid

The preparation of the racemic form of 1-adamantyl(amino)acetic acid is the initial step towards its use as a chiral building block. A common and effective method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

Protocol 1: Synthesis of Racemic 1-Adamantyl(amino)acetic Acid via Strecker Synthesis

Materials:

- 1-Adamantanecarboxaldehyde
- Ammonium chloride (NH₄Cl)
- Sodium cyanide (NaCN)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Water

Procedure:

- Aminonitrile Formation:
 - In a well-ventilated fume hood, dissolve 1-adamantanecarboxaldehyde in a suitable solvent such as methanol.
 - Add an aqueous solution of ammonium chloride, followed by a slow, portion-wise addition of an aqueous solution of sodium cyanide at a controlled temperature (e.g., 0-5 °C).
 - Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
 - Extract the resulting α -aminonitrile with diethyl ether.
- Hydrolysis to the Amino Acid:
 - Treat the extracted α -aminonitrile with a strong acid, such as concentrated hydrochloric acid.
 - Heat the mixture under reflux for several hours to effect complete hydrolysis of the nitrile to a carboxylic acid.

- Cool the reaction mixture and neutralize with a base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the racemic 1-adamantyl(amino)acetic acid.
- Filter the solid, wash with cold water, and dry under vacuum.

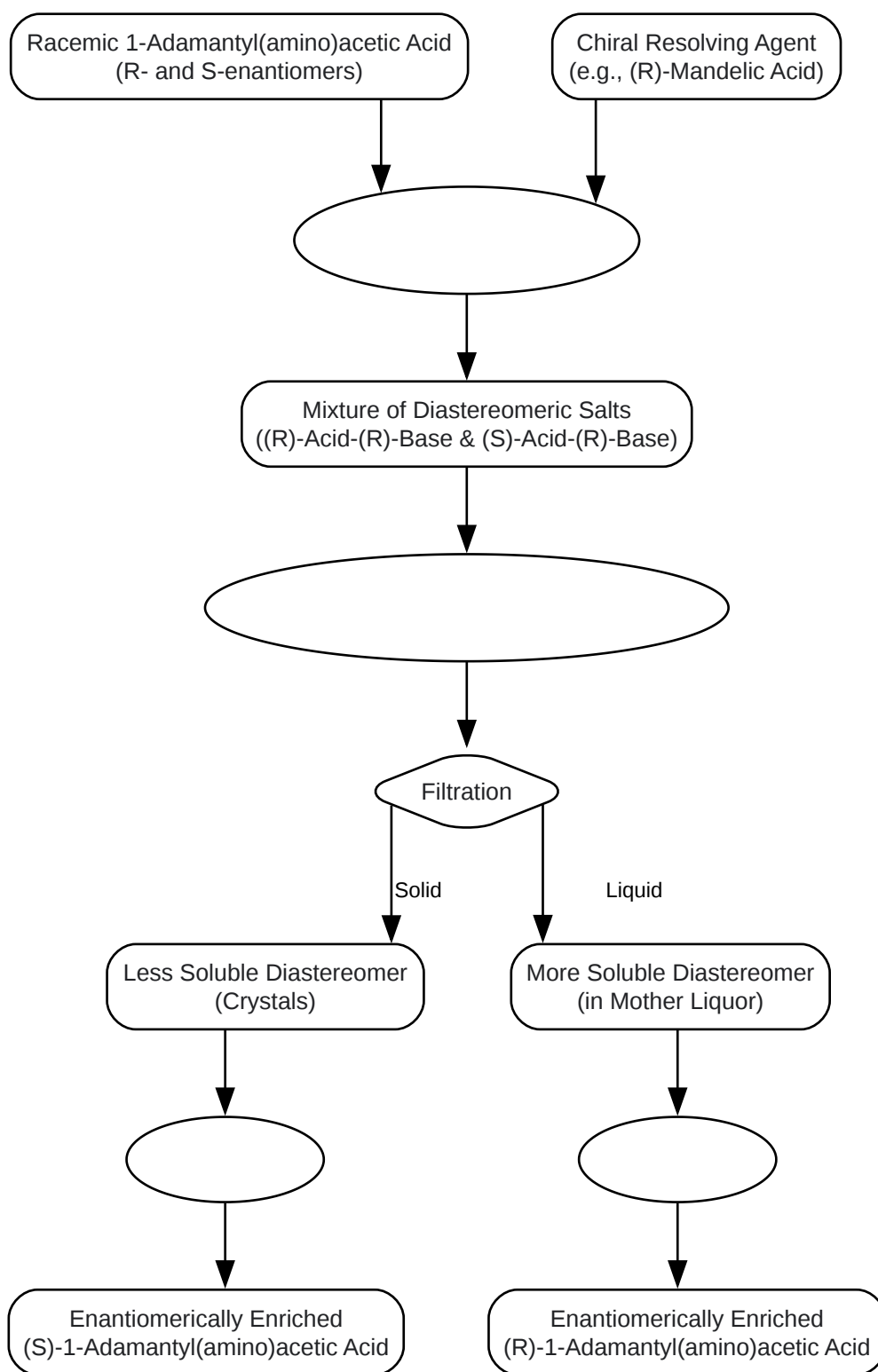
Chiral Resolution: Isolating the Enantiomers

For applications in stereospecific drug synthesis, the separation of the racemic mixture into its individual enantiomers is a critical step. The most common and industrially scalable method for this is diastereomeric salt crystallization.

The Principle of Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent.^{[6][7]} This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.^{[6][8]}

Diagram 1: Workflow for Diastereomeric Salt Crystallization



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Caption: General workflow for the chiral resolution of a racemic amino acid via diastereomeric salt crystallization.

Protocol 2: Chiral Resolution of 1-Adamantyl(amino)acetic Acid via Diastereomeric Salt Crystallization

Note: The following protocol is a generalized procedure. The optimal resolving agent, solvent, and temperature conditions must be determined empirically for 1-adamantyl(amino)acetic acid. Common chiral resolving agents for amino acids include tartaric acid derivatives, mandelic acid, and chiral amines like brucine or (R/S)-1-phenylethylamine.^{[6][9]}

Materials:

- Racemic 1-adamantyl(amino)acetic acid
- Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid)
- Solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Polarimeter or chiral HPLC for determining enantiomeric excess (ee)

Procedure:

- Salt Formation:
 - Dissolve the racemic 1-adamantyl(amino)acetic acid in a minimal amount of a heated suitable solvent.
 - In a separate flask, dissolve an equimolar or sub-equimolar amount of the chiral resolving agent in the same solvent, also with heating.
 - Slowly add the resolving agent solution to the amino acid solution with constant stirring.
- Crystallization:

- Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling (e.g., to 4 °C) may be necessary.
- If crystallization does not occur, try seeding with a small crystal, or solvent evaporation.
- Isolation and Purification:
 - Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. This is the first crop of the less soluble diastereomer.
 - The mother liquor is now enriched in the more soluble diastereomer.
 - To improve the diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the solvent.
- Liberation of the Enantiomer:
 - Dissolve the purified diastereomeric salt in water.
 - Acidify the solution (e.g., with HCl) to break the salt and precipitate the enantiomerically enriched amino acid.
 - Filter the solid, wash with water, and dry.
 - The resolving agent can often be recovered from the filtrate.
 - The other enantiomer can be recovered from the mother liquor by a similar acidification process.
- Analysis:
 - Determine the enantiomeric excess of the resolved amino acid using a polarimeter or, more accurately, by chiral HPLC.

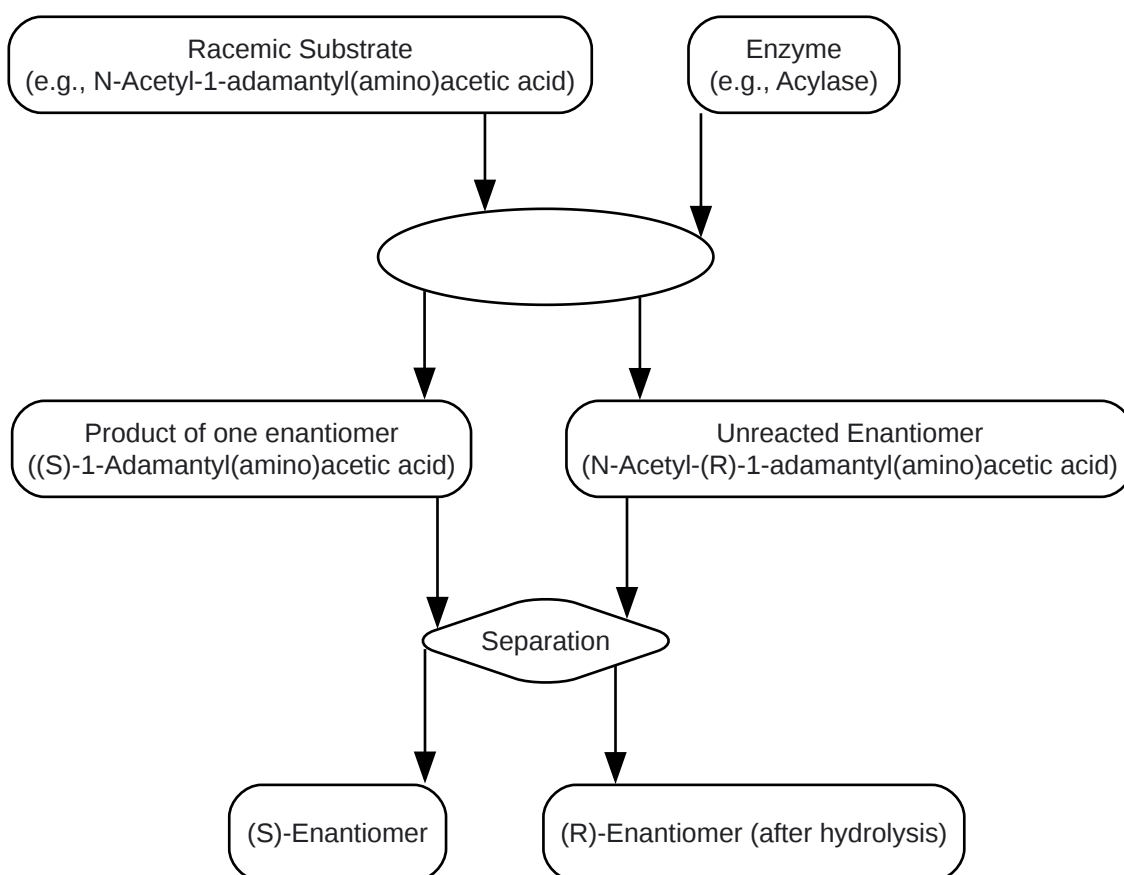
Alternative and Complementary Resolution Strategies

While diastereomeric salt crystallization is a workhorse method, other techniques can be employed, particularly for analytical-scale separations or when crystallization is challenging.

Enzymatic Kinetic Resolution

This method utilizes the high stereospecificity of enzymes. An enzyme, such as an acylase, can be chosen to selectively catalyze a reaction (e.g., hydrolysis of an N-acetyl derivative) on only one of the enantiomers in the racemic mixture.^{[5][10]} This converts one enantiomer into a different chemical species, allowing for their separation by standard methods like extraction or chromatography. The unreacted enantiomer is thus obtained in high enantiomeric purity.

Diagram 2: Principle of Enzymatic Kinetic Resolution



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Caption: Schematic of enzymatic kinetic resolution for separating amino acid enantiomers.

Chiral Chromatography

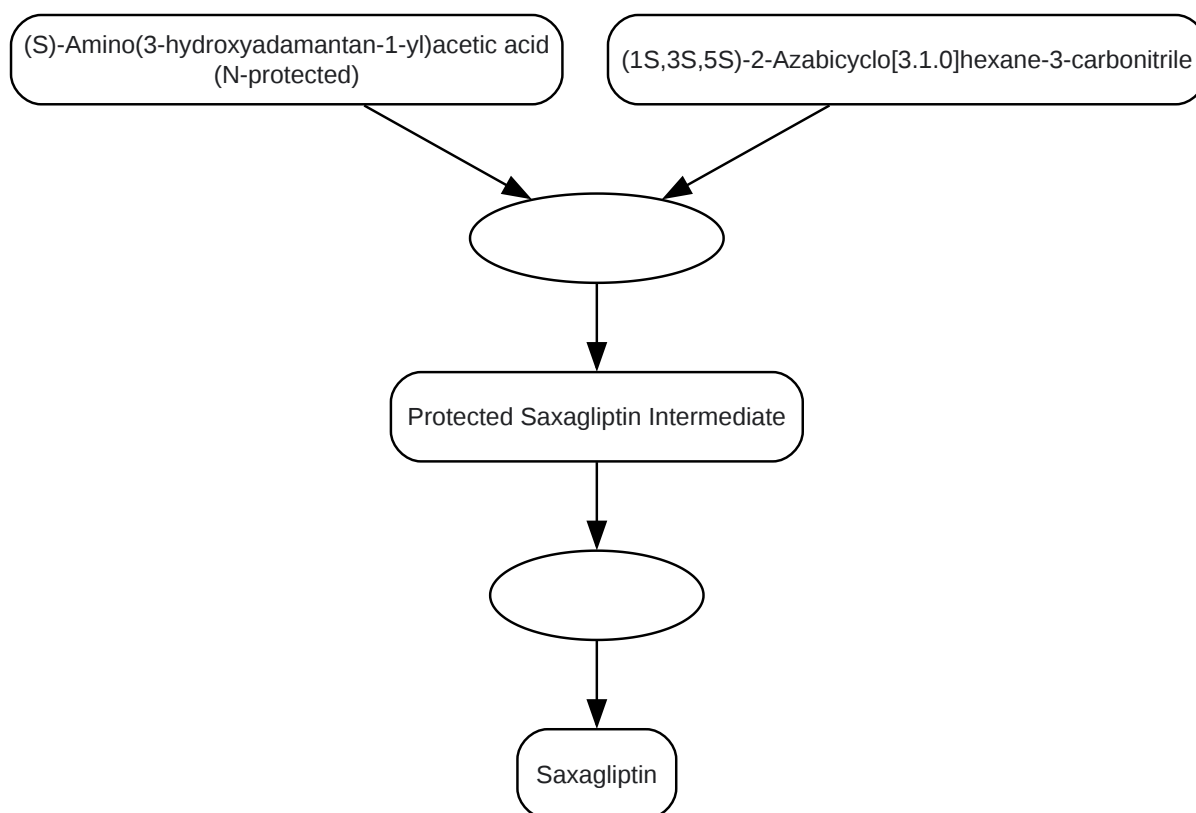
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale separation of enantiomers.[11][12] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. For bulky amino acids like 1-adamantyl(amino)acetic acid, macrocyclic glycopeptide-based CSPs (e.g., those based on teicoplanin) have shown great utility for resolving underivatized amino acids.[11]

Application in the Synthesis of DPP-4 Inhibitors: The Case of Saxagliptin

The (S)-enantiomer of a hydroxylated derivative of 1-adamantyl(amino)acetic acid, specifically (2S)-amino(3-hydroxyadamantan-1-yl)acetic acid, is a key intermediate in the synthesis of Saxagliptin, a potent DPP-4 inhibitor.[10] DPP-4 inhibitors work by prolonging the action of incretin hormones, which increase insulin secretion and decrease glucagon secretion in a glucose-dependent manner.[3]

The synthesis involves the coupling of the N-protected (S)-amino acid with another chiral fragment, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, followed by deprotection. The stereochemistry of the adamantyl amino acid is crucial for the drug's efficacy and selectivity.

Diagram 3: Role of Chiral Adamantyl Amino Acid in Saxagliptin Synthesis



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Caption: Simplified synthetic route to Saxagliptin highlighting the key chiral building blocks.

Conclusion

1-Adamantyl(amino)acetic acid is a valuable chiral building block with significant potential in drug discovery, particularly for targets requiring enhanced metabolic stability and specific stereochemical interactions. The successful application of this intermediate hinges on the ability to efficiently resolve the racemic mixture into its constituent enantiomers. While diastereomeric salt crystallization remains a robust and scalable method, enzymatic resolution and chiral chromatography offer powerful alternatives. The protocols and principles outlined in this application note provide a solid foundation for researchers to harness the potential of this unique chiral synthon in their synthetic endeavors.

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